
N-(methylsulfonyl)-N-phenylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(Methylsulfonyl)glycine” is a compound with the empirical formula C3H7NO4S . It is used in peptide synthesis . The compound is a solid and its molecular weight is 153.16 .
Synthesis Analysis
While specific synthesis methods for “N-(methylsulfonyl)-N-phenylglycine” were not found, similar compounds have been synthesized and evaluated for antiproliferative activity . The synthesis of these compounds involved various substitutions of benzimidazole and indole groups .Molecular Structure Analysis
The structure of similar compounds was solved by direct methods and refined by full matrix least squares methods . The plane containing the nitrogen and sulfur atoms is perpendicular to the aromatic plane .Applications De Recherche Scientifique
Inhibition Studies and Aldose Reductase Inhibitors
N-(methylsulfonyl)-N-phenylglycine and its derivatives have been studied for their inhibition properties, particularly as aldose reductase inhibitors. These compounds have shown significant differences in structure-inhibition relationships when compared to isosteric N-benzoyl amino acids. The kinetic mechanisms of inhibition appear similar across different series, yet N-methyl and N-phenyl substitutions in the phenylsulfonyl amino acid series do not substantially alter inhibitory activity, unlike in the N-benzoyl series where such substitutions enhance inhibitory activity. This highlights the compound's potential in developing treatments for conditions like diabetic complications where aldose reductase plays a role (Deruiter et al., 1991).
Material Science: Conducting Polyaniline Copolymers
In material science, N-phenylglycine has been applied in the synthesis of novel conducting polyaniline copolymers. These copolymers exhibit increased solubility and potential for applications in electronics due to their conductive properties. This research opens up new pathways for using N-phenylglycine in the preparation of advanced materials with desirable electrical characteristics (Lei & Su, 2007).
Environmental Studies: Behavior in Sewage Treatment
The behavior of N-(phenylsulfonyl)-glycine in municipal sewage treatment plants highlights its environmental relevance. Studies indicate that this compound can undergo microbial methylation, leading to the formation of N-(phenylsulfonyl)-sarcosine. Such findings are crucial for understanding the environmental fate and transformation of pharmaceuticals and other chemical compounds in water treatment processes (Krause & Schöler, 2000).
Biochemistry: Interaction with Cystic Fibrosis Transmembrane Conductance Regulator
In biochemistry, derivatives of phenylglycine, including those with modifications such as N-(methylsulfonyl), have been investigated for their ability to correct defective cystic fibrosis transmembrane conductance regulator (CFTR) chloride-channel gating. These studies have led to the identification of novel classes of compounds that can act as potent correctors for the defective gating caused by mutations in the CFTR gene, offering potential therapeutic avenues for cystic fibrosis (Pedemonte et al., 2005).
Peptoid Synthesis and Medicinal Chemistry
N-substituted N-arylsulfonylglycines, including this compound, have been utilized in the synthesis of peptoids, expanding the chemical diversity accessible in peptide-peptoid hybrids. This approach allows for the introduction of functionalized side chains into peptoid oligomers, demonstrating the compound's versatility in medicinal chemistry and drug development (Jobin et al., 2015).
Propriétés
IUPAC Name |
2-(N-methylsulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-15(13,14)10(7-9(11)12)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWOLWYFQBJQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


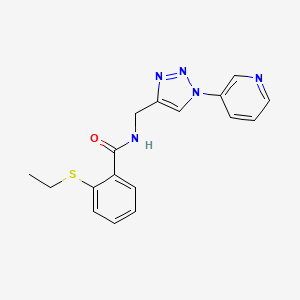
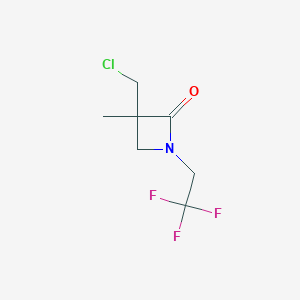

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,7,7-tetramethyltetrahydro-3aH-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-carboxamide (non-preferred name)](/img/structure/B2933123.png)
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-phenethylacetamide](/img/structure/B2933124.png)
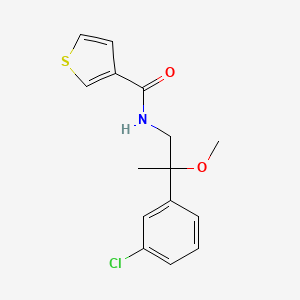
![(2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2933129.png)
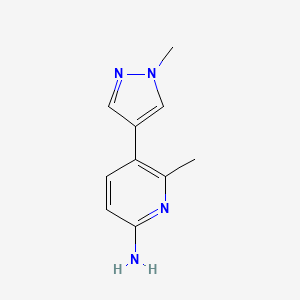
![2,4-dichloro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2933131.png)
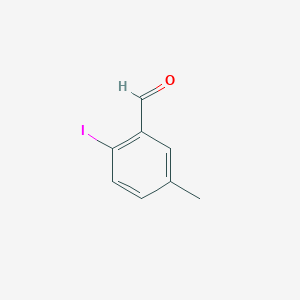

![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B2933139.png)
![2-[(2-Fluorobenzoyl)amino]-4-methylbenzenecarboxylic acid](/img/structure/B2933140.png)